molecular formula C10H19NO2 B8583679 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol

3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No. B8583679
M. Wt: 185.26 g/mol
InChI Key: XFSZJHPPUMVEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)OCC2(CCN(C(=O)OCc3ccccc3)CC2)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:24][OH:25].[OH:1][CH:2]1[C:3]([CH3:22])([CH3:23])[O:4][CH2:5][C:6]12[CH2:7][CH2:8][N:9]([C:12]([O:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)=[O:21])[CH2:10][CH2:11]2>>[OH:1][CH:2]1[C:3]([CH3:22])([CH3:23])[O:4][CH2:5][C:6]12[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CC1(C)OCC2(CCN(C(=O)OCc3ccccc3)CC2)C1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)OCC2(CCN(C(=O)OCc3ccccc3)CC2)C1O

Outcomes

Product
Name
Type
product
Smiles
CC1(C)OCC2(CCNCC2)C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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